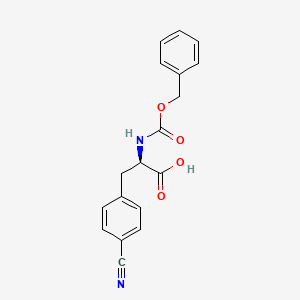

Cbz-4-Cyano-D-Phenylalanine

Description

Structure

3D Structure

Properties

Molecular Weight |

324.4 |

|---|---|

Origin of Product |

United States |

Synthetic Routes and Chemical Modifications of Cbz 4 Cyano D Phenylalanine and Its Derivatives

Stereoselective Synthesis Methodologies for 4-Cyano-D-Phenylalanine

The synthesis of enantiomerically pure 4-Cyano-D-Phenylalanine presents a significant challenge, requiring precise control over both stereochemistry at the α-carbon and regiochemistry on the phenyl ring.

Enantioselective Approaches for the D-Isomer Production

Several methodologies have been developed to produce the D-isomer of phenylalanine derivatives with high enantiomeric excess. These approaches often employ biocatalytic or asymmetric catalytic methods.

One notable method involves a one-pot chemoenzymatic cascade. This process couples phenylalanine ammonia (B1221849) lyase (PAL) amination with a deracemization process based on stereoselective oxidation and nonselective reduction. nih.gov While wild-type PAL enzymes typically favor the L-isomer, engineered PAL variants have been developed that exhibit increased selectivity for the formation of D-phenylalanines. nih.gov For instance, a mutant PAL (H359Y) in a cascade reaction with l-amino acid deaminase (LAAD) and a reducing agent resulted in the synthesis of D-p-nitrophenylalanine with over 99% enantiomeric excess (ee) and a 78% conversion rate. nih.gov

Another biocatalytic approach utilizes engineered aminotransferases. polimi.it By creating whole-cell biocatalysts that couple an l-amino acid deaminase with an engineered D-amino acid aminotransferase, it is possible to synthesize a variety of D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) from racemic or L-amino acid precursors. polimi.it This method avoids the need for expensive cofactors or chemical reducing agents. polimi.it

Asymmetric phase-transfer catalysis is another powerful tool for the enantioselective synthesis of α-amino acids. mdpi.comacs.org Using pseudoenantiomeric phase-transfer catalysts, such as O-allyl-N-(9-anthracenmethyl) cinchoninium bromide and its cinchonidium counterpart, allows for the synthesis of both (R)- and (S)-enantiomers of unnatural α-phenylalanine derivatives in excellent yields and enantioselectivity. mdpi.com

A chemical synthesis method for chiral D-phenylalanine involves the asymmetric hydrogenation of (Z)-2-acetylamino-3-(4-cyanophenyl)-acrylic acid in the presence of a chiral catalyst, followed by hydrolysis to remove the acetyl group. This process has been reported to yield 4-cyano-D-phenylalanine with a 72% yield. google.com

Strategies for Regioselective Cyano Group Introduction on the Phenyl Ring

The introduction of a cyano group at the para-position of the phenyl ring is a key step in the synthesis of 4-Cyano-D-Phenylalanine. Traditional methods for the synthesis of aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions. up.pt More recent advancements have focused on transition metal-catalyzed cyanation reactions. up.pt

The regioselective α'-cyanation of unprotected cyclic amines with a pre-existing substituent at the other α-position has also been demonstrated. chemistryviews.orgnih.gov This is achieved by converting the amine to a lithium amide, followed by oxidation to an imine and subsequent addition of trimethylsilyl (B98337) cyanide (TMSCN). chemistryviews.orgnih.gov Although applied to cyclic amines, the principles of directing cyanation to a specific position are relevant.

Protecting Group Chemistry: Comparative Analysis of Cbz, Boc, and Fmoc Variants in Synthesis Efficiency and Selectivity

The choice of protecting group for the amino acid's amine functionality is critical in peptide synthesis and the synthesis of amino acid derivatives. The most common protecting groups are benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.orgmasterorganicchemistry.com

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

| Cbz | Catalytic hydrogenation (e.g., Pd-C, H₂) masterorganicchemistry.com or strong acids like AlCl₃ in HFIP organic-chemistry.org | Mild, neutral pH deprotection (hydrogenation); stable to mild acid and base masterorganicchemistry.com | Requires harsher conditions for acid-mediated deprotection; not suitable for substrates with reducible functional groups (hydrogenation) |

| Boc | Strong acids (e.g., trifluoroacetic acid, TFA) americanpeptidesociety.org | Stable to basic conditions and catalytic hydrogenation | Harsh acidic deprotection can lead to side reactions or degradation of sensitive peptides americanpeptidesociety.org |

| Fmoc | Basic conditions (e.g., piperidine (B6355638) in DMF) americanpeptidesociety.org | Mild deprotection conditions; compatible with automated synthesizers and sensitive modifications like phosphorylation and glycosylation americanpeptidesociety.orgnih.gov | The dibenzofulvene byproduct can be reactive and require careful removal nih.gov |

Table 1: Comparison of Common Amine Protecting Groups

The Fmoc strategy is often preferred for solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection, which is compatible with a wide range of functionalities. americanpeptidesociety.orgnih.gov The Boc strategy, while historically significant, uses harsh acidic conditions for deprotection. americanpeptidesociety.org The Cbz group offers an alternative that is removed under neutral conditions via hydrogenation, which is advantageous when acid- or base-sensitive groups are present. masterorganicchemistry.com The efficiency and selectivity of a synthesis can be significantly impacted by the chosen protecting group, with factors like steric hindrance and the electronic nature of the protected amino acid playing a role. rsc.org For instance, in some peptide coupling reactions, Cbz, Boc, and Fmoc protected amino acids have been shown to be well-tolerated under aqueous conditions. rsc.org

Chemical Derivatization of the Cyano Moiety in 4-Cyano-D-Phenylalanine Scaffolds

The cyano group of 4-Cyano-D-Phenylalanine is a versatile functional handle that can be transformed into a variety of other groups, allowing for the creation of novel functionalities and applications. up.ptnih.gov

Transformations of the Nitrile Group for Novel Functionalities (e.g., reduction, click chemistry precursors)

The nitrile group can undergo several transformations to introduce new chemical properties. researchgate.net

Reduction to Amines: The cyano group can be reduced to a primary amine (aminomethyl group). This transformation introduces a basic, positively charged group which can alter the peptide's interaction with biological targets.

Conversion to Tetrazoles: The nitrile can react with azides, such as trimethyltin (B158744) azide (B81097), in a [3+2] cycloaddition to form a tetrazole ring. researchgate.net Tetrazoles are considered bioisosteres of carboxylic acids and can introduce acidic properties and enhance metabolic stability. researchgate.net The synthesis of L-4-(tetrazol-5-yl)-phenylalanine from 4-cyanophenylalanine analogs has been demonstrated. researchgate.net

Precursors for Click Chemistry: While not explicitly detailed for Cbz-4-Cyano-D-Phenylalanine in the provided context, nitriles can serve as precursors for functionalities used in click chemistry. For example, conversion to an azide or an alkyne would allow for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Conversion to Amides: The nitrile group can be hydrated to form an amide, a transformation that can be achieved through chemo-enzymatic cascades. nih.gov

Functionalization of the Phenyl Ring and Alanine (B10760859) Backbone for Enhanced Utility

Further modifications to the 4-Cyano-D-Phenylalanine scaffold can be made on the phenyl ring and the alanine backbone to enhance its properties and utility.

Advanced Methods for Racemization Control and Chiral Purity Determination in Synthesis

The synthesis of enantiomerically pure this compound is paramount for its application in pharmaceuticals and peptide chemistry. The α-hydrogen of amino acid derivatives is susceptible to abstraction, especially under the basic conditions or during the carboxyl group activation required for peptide coupling, leading to racemization. rsc.org Therefore, sophisticated strategies are employed to both prevent racemization during synthesis and accurately determine the chiral purity of the final product.

Racemization Control in Synthesis

Controlling the stereochemistry at the α-carbon is a critical challenge. Racemization often proceeds through the formation of an oxazolone (B7731731) (or azlactone) intermediate when the carboxyl group of an N-acyl amino acid is activated. rsc.org This is particularly relevant for Cbz-protected amino acids. Advanced methods to mitigate this issue range from the selection of specific reagents to the implementation of biocatalytic and physical resolution processes.

Racemization-Suppressing Coupling Reagents: In peptide synthesis, the choice of coupling agent and additives is crucial. While carbodiimides like Dicyclohexylcarbodiimide (DCC) are effective, they are known to promote racemization. oup.com To counteract this, nucleophilic additives are introduced. These additives react with the activated intermediate to form a new intermediate that is more resistant to racemization than the oxazolone. Commonly used suppressants include 1-hydroxybenzotriazole (B26582) (HOBt). google.com More advanced and strongly acidic oxime derivatives, such as Ethyl 2-hydroximino-2-cyanoacetate, have also been developed as highly effective additives that minimize racemization during DCC-mediated coupling reactions. oup.com Newer generations of coupling reagents, like those based on ynamides or Boc-Oxyma, have been designed to provide excellent yields in peptide bond formation with little to no detectable racemization. rsc.org

Biocatalytic and Chemoenzymatic Deracemization: Biocatalysis offers a powerful route to high enantiomeric purity. acs.org Multi-enzyme cascade reactions can convert racemic or L-phenylalanine derivatives into the desired D-enantiomers with high enantiomeric excess (e.e.). polimi.it A common strategy involves a stereoinversion or deracemization cascade. polimi.it For instance, a cascade can couple an L-amino acid deaminase (LAAD) with an engineered D-amino acid aminotransferase (DAAT) or D-amino acid dehydrogenase. acs.orgpolimi.it The LAAD selectively oxidizes the undesired L-enantiomer from a racemic mixture into the corresponding α-keto acid, which is then stereoselectively reduced or aminated by the D-selective enzyme to furnish the D-amino acid. acs.org This approach has been successfully applied to produce various D-phenylalanine derivatives with enantiomeric excesses often exceeding 99%. polimi.it

Crystallization-Induced Asymmetric Transformation (CIAT): This physical resolution method is a potent technique for deracemization. ut.ac.ir CIAT combines crystallization of the desired enantiomer from a supersaturated solution with the simultaneous in-situ racemization of the undesired enantiomer remaining in the solution. This dynamic process can theoretically convert an entire racemic mixture into a single, solid enantiomer, thus exceeding the 50% yield limit of classical resolution. ut.ac.ir For this to be effective, a reversible racemization process must occur in the solution phase. The CIAT of phenylalanine derivatives has been demonstrated, offering a cost-effective and scalable method for producing optically pure amino acids. ut.ac.irrsc.org

Chiral Purity Determination

Once the synthesis is complete, the enantiomeric purity must be rigorously verified. Several advanced analytical techniques are available for this purpose, offering high sensitivity and accuracy. The choice of method often depends on the sample matrix and the required level of precision.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most common technique.

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. This is a widely used approach for the analysis of chiral amino acids. mdpi.comsciencenet.cn

Indirect Separation: This method involves pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase HPLC column. nih.gov A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). nih.govresearchgate.net The resulting diastereomers can be detected with high sensitivity by UV or mass spectrometry (MS) detectors. nih.gov

Capillary Electrophoresis (CE): CE is a powerful separation technique known for its high efficiency and low sample consumption. nih.gov For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most frequently used chiral selectors for amino acid enantiomers. nih.govresearchgate.net The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity results in different electrophoretic mobilities, enabling their separation. nih.gov Electrokinetic chromatography (EKC) is a mode of CE that is particularly effective for this purpose. nih.govresearchgate.net

Spectroscopic and Other Methods: While chromatography and electrophoresis are primary separation techniques, other methods can confirm chiral purity.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this technique can be used to determine the absolute configuration and confirm the enantiomeric purity of a sample, often by comparison to a certified reference material. nih.gov

Optical Rotation: Measuring the specific rotation of a sample using a polarimeter is a classical method to assess enantiomeric purity. nih.gov

The table below summarizes and compares the primary analytical methods used for determining the chiral purity of this compound.

| Method | Principle | Chiral Selector/Agent | Detection | Advantages | Limitations |

| Chiral HPLC (Direct) | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com | Covalently bonded or coated chiral molecules on the stationary phase. | UV, MS | Direct analysis, no derivatization needed, robust. | CSPs can be expensive and have limited lifetimes. |

| HPLC (Indirect) | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on a standard column. nih.gov | Marfey's Reagent (FDAA), S-NIFE, GITC. nih.gov | UV, Fluorescence, MS | High sensitivity, uses standard columns, reliable. | Requires extra reaction step, potential for kinetic resolution during derivatization. |

| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector in the buffer. nih.gov | Cyclodextrins (e.g., β-CD, γ-CD), Cu2+-D-phenylalanine complex. nih.govmdpi.com | UV, MS | High separation efficiency, very low sample/solvent consumption, fast analysis. nih.gov | Lower concentration sensitivity than HPLC unless coupled with MS, reproducibility can be challenging. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. nih.gov | None | Spectrophotometric | Provides information on absolute configuration, non-destructive. | Primarily for qualitative confirmation and purity check against a standard, not a separation technique. |

Site Specific Incorporation of 4 Cyano D Phenylalanine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating Cbz-4-Cyano-D-Phenylalanine

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. nih.gov The choice of Nα-protecting group is critical, with benzyloxycarbonyl (Cbz) being a historically significant and still relevant option, particularly in solution-phase synthesis, though less common in SPPS than Fmoc or Boc. peptide.commasterorganicchemistry.com

The benzyloxycarbonyl (Cbz) protecting group is compatible with a wide range of coupling reagents used in peptide synthesis. thermofisher.com The fundamental step of SPPS involves the activation of the C-terminal carboxylic acid of the incoming protected amino acid to facilitate amide bond formation with the N-terminal amine of the growing peptide chain attached to the resin.

Common coupling reagents are categorized into several families, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. The Cbz group is generally stable to the conditions required for these reagents to effect peptide bond formation.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress racemization. mdpi.comresearchgate.net The Cbz group on this compound would be compatible with these standard carbodiimide-based coupling strategies.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and known for coupling sterically hindered amino acids. researchgate.net Their activation mechanism is compatible with Cbz-protected amino acids.

Uronium/Aminium Salts: Reagents like HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used in Fmoc-based SPPS for their rapid coupling times and high efficiency. thermofisher.comresearchgate.net These reagents can also be employed in syntheses involving Cbz-protected amino acids.

The primary chemical challenge with this compound is not the Cbz group's compatibility with the coupling chemistry itself, but rather the conditions required for its eventual removal, which typically involves strong acids like HBr/acetic acid or catalytic hydrogenation—conditions that dictate the choice of resin and side-chain protecting groups for other amino acids in the sequence. nih.govmasterorganicchemistry.com

Table 1: Compatibility of Cbz Protection with Common Coupling Reagent Classes

| Reagent Class | Example Reagents | Compatibility with Cbz Group | Notes |

| Carbodiimides | DCC, DIC (+ HOBt or Oxyma) | High | Standard conditions; additives are crucial to minimize racemization. mdpi.com |

| Phosphonium Salts | PyBOP, PyAOP | High | Effective for sterically hindered couplings; activation is rapid. researchgate.net |

| Uronium/Aminium Salts | HBTU, HATU | High | Widely used in modern SPPS; provides fast and efficient coupling. thermofisher.comresearchgate.net |

While chemically compatible, the Cbz group can influence the kinetics and efficiency of the coupling reaction. The bulky, aromatic nature of the benzyloxycarbonyl group can impart steric hindrance, potentially slowing down the rate of amide bond formation, especially when coupling to or from a sterically demanding amino acid. researchgate.netevitachem.com

For this compound, the steric bulk is a combination of the Cbz group and the phenylalanine side chain. While generally manageable, challenging couplings, such as those involving consecutive bulky residues, may require extended reaction times or the use of more potent coupling reagents like HATU or PyAOP to ensure complete incorporation and maintain the integrity of the growing peptide chain. researchgate.netuni-kiel.de

Furthermore, the prevention of racemization is a critical concern during peptide synthesis. While Nα-carbamate protecting groups like Cbz are known to significantly suppress the formation of oxazolone (B7731731) intermediates, which are prone to racemization, the risk is not entirely eliminated, especially during the activation of peptide fragments. nih.govuni-kiel.de The use of racemization-suppressing additives like HOBt or HOAt is therefore standard practice to ensure the chiral purity of the final peptide. mdpi.comuni-kiel.de

Genetic Code Expansion and Ribosomal Incorporation of Unnatural Amino Acids

Genetic code expansion enables the site-specific incorporation of ncAAs into proteins in living organisms by repurposing a codon, typically a stop codon like UAG (amber), to encode the new amino acid. nih.govyale.eduoup.com This requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. osti.govethz.ch While the incorporation of the L-isomer, 4-cyano-L-phenylalanine, is well-documented, the ribosomal incorporation of D-amino acids presents significant challenges to the natural translation machinery. researchgate.netnih.govoup.com

The natural translational apparatus is highly stereoselective, discriminating against D-amino acids at several stages, including aminoacylation by aaRS and binding of the D-aminoacyl-tRNA to the elongation factor EF-Tu. oup.comoup.comharvard.edu Overcoming this requires extensive engineering of the translational components.

The pyrrolysyl-tRNA synthetase (PylRS) from archaea like Methanosarcina mazei has become a workhorse for genetic code expansion due to its orthogonality in bacteria and eukaryotes and its highly "evolvable" and spacious active site. osti.govfrontiersin.org Researchers have successfully engineered PylRS mutants to charge various phenylalanine analogs. frontiersin.orgnih.gov For instance, a PylRS mutant with N346A and C348A substitutions has been shown to be highly promiscuous, capable of charging nearly 40 different phenylalanine derivatives for incorporation via amber codon suppression. nih.gov

While these systems are typically used for L-amino acids, rational design and directed evolution have been applied to engineer PylRS variants that can accept D-amino acids. frontiersin.org By introducing mutations that expand the active site and creating an excess of the D-aminoacyl-tRNA in vivo, it is possible to overwhelm the cell's natural editing and proofreading mechanisms that would normally clear the D-isomer. oup.comfrontiersin.org Although direct reports on a PylRS specifically evolved for 4-Cyano-D-Phenylalanine are scarce, the principles established by successfully incorporating other D-phenylalanine analogs suggest its feasibility. frontiersin.org

Table 2: Key Challenges and Strategies for D-Amino Acid Incorporation

| Stage of Translation | Challenge for D-Amino Acids | Engineering Strategy |

| Aminoacylation | Most aaRS are stereospecific for L-amino acids. oup.com | Evolve aaRS (e.g., PylRS) with mutations in the active site to recognize and charge the D-amino acid onto the orthogonal tRNA. osti.govfrontiersin.org |

| Proofreading | D-aminoacyl-tRNA deacylases (DTDs) hydrolyze D-aminoacyl-tRNAs. oup.com | Overwhelm the DTD system by overexpressing the engineered aaRS/tRNA pair. frontiersin.org |

| Elongation Factor Binding | Elongation Factor (EF-Tu) binds D-aminoacyl-tRNAs with much lower affinity than their L-counterparts. oup.com | Use of EF-Tu mutants or carrying out translation in vitro where EF-Tu limitations can be bypassed. google.com |

| Ribosomal Peptidyl Transfer | The ribosome's peptidyltransferase center (PTC) is a major site of chiral discrimination, slowing peptide bond formation. oup.comoup.com | Utilize engineered ribosomes with mutations in the 23S rRNA to enhance D-amino acid accommodation. oup.comharvard.edu |

The most common strategy for site-specifically incorporating an ncAA is amber codon suppression. ethz.chfrontiersin.org A gene of interest is mutated to replace the codon at the desired position with the amber stop codon, UAG. The E. coli expression host is co-transformed with plasmids encoding the orthogonal aaRS/tRNA pair (e.g., an engineered PylRS and its cognate tRNAPyl with a CUA anticodon).

When the unnatural amino acid (in this case, 4-Cyano-D-Phenylalanine) is supplied in the growth medium, the engineered synthetase charges it onto the suppressor tRNA. nih.gov During translation, when the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA recognizes it, leading to the incorporation of the ncAA and the continuation of protein synthesis. frontiersin.org In the absence of the ncAA, translation terminates at the UAG codon, producing a truncated protein. This technique has been used extensively to incorporate 4-cyano-L-phenylalanine as a vibrational reporter for studying protein environments. researchgate.netnih.gov Applying this to a D-amino acid is more challenging due to lower efficiency but follows the same principle. frontiersin.orgharvard.edu

In vitro protein synthesis systems, such as commercialized purified translation systems (e.g., PURE system), offer a more controlled environment for incorporating challenging ncAAs like D-isomers. harvard.edusci-hub.se These systems contain only the essential, defined components for translation, thereby eliminating competing cellular processes and proofreading enzymes like D-aminoacyl-tRNA deacylases. oup.comharvard.edu

In such systems, the D-aminoacyl-tRNA can be prepared beforehand, for instance by using flexizymes—flexible ribozyme acylators that can charge virtually any amino acid onto any tRNA—and then added directly to the translation reaction. harvard.edu This approach bypasses the need for an engineered synthetase and avoids the EF-Tu delivery bottleneck. oup.comgoogle.com Research has demonstrated that in vitro systems can support the incorporation of various D-amino acids, including D-phenylalanine, into polypeptides, sometimes even with mutant ribosomes engineered for enhanced D-amino acid compatibility. oup.comharvard.edu This method provides a powerful platform for synthesizing proteins with site-specifically incorporated 4-Cyano-D-Phenylalanine for detailed biophysical and structural studies.

Enzymatic Ligation and Semi-Synthesis Approaches for Peptide and Protein Modification

Enzymatic ligation and semi-synthesis have emerged as powerful and highly specific methods for the modification of peptides and proteins. These techniques offer significant advantages over purely chemical methods by providing exceptional chemo- and regioselectivity under mild, aqueous reaction conditions. This allows for the covalent linkage of unprotected peptide fragments and the site-specific incorporation of non-canonical amino acids, such as D-amino acids and their derivatives, into larger polypeptide chains. nih.govmdpi.com The use of engineered ligases, such as Sortase A and Subtiligase, has become central to these strategies, enabling the synthesis of complex protein conjugates that would be challenging to produce through other means. kanazawa-u.ac.jpdcu.ie

The incorporation of D-amino acids is of particular interest as it can confer resistance to proteolytic degradation and introduce novel structural constraints. nih.govnih.govmdpi.com While the direct enzymatic ligation of this compound is not extensively documented in dedicated studies, the principles governing the substrate specificity of key peptide ligases provide a strong basis for its potential application. The compatibility of these enzymes with both D-amino acids and N-terminally protected residues suggests the feasibility of such conjugations. nih.govacs.orgresearchgate.net

Sortase-Mediated Ligation (SML)

Sortase A (SrtA), a transpeptidase from Gram-positive bacteria, has been widely repurposed for protein engineering. researchgate.net The enzyme recognizes a specific C-terminal sorting motif, most commonly LPXTG (where X is any amino acid), cleaves the peptide bond between threonine and glycine, and forms a covalent thioacyl intermediate. mdpi.com This intermediate is then resolved by a nucleophilic attack from the N-terminal amine of an oligo-glycine sequence, resulting in the formation of a new, native peptide bond. researchgate.netmdpi.com

Crucially, SrtA has demonstrated the ability to ligate peptides and proteins bearing an N-terminal D-amino acid. This tolerance is critical for the potential incorporation of derivatives like this compound. In one study, Sortase A from Staphylococcus aureus was successfully used to ligate various D-amino acids to the N-terminus of the diphtheria toxin A-chain (DTA). nih.gov This process allowed for the creation of proteins with a single, site-specifically incorporated D-amino acid at the N-terminus, demonstrating the enzyme's utility in creating stereochemically diverse protein structures. nih.gov Although the ligation rate was observed to be lower compared to all-L-peptides, the reaction proceeded efficiently. kanazawa-u.ac.jp

The general mechanism and key features of Sortase A are summarized below:

| Enzyme | Origin | Recognition Motif (Acyl Donor) | Nucleophile (Acyl Acceptor) | Key Features |

| Sortase A (SrtA) | Staphylococcus aureus | -LPXTG- | N-terminal (oligo)Glycine | Site-specific C-terminal modification; Tolerates D-amino acids at the N-terminus of the nucleophile. nih.govresearchgate.netmdpi.com |

A study on the effect of N-terminal D-amino acids on protein stability utilized SrtA to generate various protein constructs. The table below details the D-amino acids that were successfully ligated, highlighting the enzyme's versatility.

| N-terminal D-Amino Acid Ligated | Protein Target | Method | Purpose of Study |

| DAlanine | LFN-DTAmut | Sortase A Ligation | Investigate protein stability. nih.gov |

| DArginine | LFN-DTAmut | Sortase A Ligation | Investigate protein stability. nih.gov |

| DLeucine | LFN-DTAmut | Sortase A Ligation | Investigate protein stability. nih.gov |

| DPhenylalanine | LFN-DTAmut | Sortase A Ligation | Investigate protein stability. nih.gov |

| DTryptophan | LFN-DTAmut | Sortase A Ligation | Investigate protein stability. nih.gov |

Subtiligase-Catalyzed Ligation

Subtiligase is an engineered variant of the serine protease subtilisin BPN', in which the catalytic serine is mutated to a cysteine (S221C). dcu.ie This modification dramatically shifts the enzyme's catalytic activity from hydrolysis to ligation, favoring the formation of peptide bonds over their cleavage. Subtiligase catalyzes the condensation of a peptide C-terminal ester (the acyl donor) with the free N-terminus of a peptide or protein (the amine nucleophile). pnas.orgnih.gov

The enzyme exhibits broad substrate specificity, particularly for the acyl donor, and has been used to ligate various peptide esters, including those with non-natural amino acids. mdpi.compnas.org Its specificity has been extensively mapped, revealing a preference for small amino acids at the P1' position (the N-terminal residue of the nucleophile) and a strong preference for aromatic or large hydrophobic residues at the P2' position. nih.govnih.gov This preference for aromatic residues suggests that a phenylalanine derivative like 4-Cyano-D-Phenylalanine could be accommodated within the binding pocket, particularly if positioned as the P2' residue of the nucleophilic component.

Furthermore, chemoenzymatic strategies have successfully employed Cbz-protected amino acids as substrates for other enzymes, indicating that the Cbz group is not inherently prohibitive to enzymatic recognition and catalysis. acs.org For subtiligase, the ligation reaction proceeds via a thioacyl-enzyme intermediate, and its efficiency can be high even for complex substrates. pnas.org Engineered subtiligase variants have further expanded the range of acceptable substrates, making it a versatile tool for semi-synthesis. mdpi.comnih.gov

| Enzyme | Origin | Acyl Donor Substrate | Nucleophile Specificity (P1'/P2') | Key Features |

| Subtiligase | Engineered from Bacillus amyloliquefaciens subtilisin | Peptide C-terminal ester (e.g., alkyl ester, thioester) | Prefers small residues at P1' and aromatic/hydrophobic residues at P2'. nih.govnih.gov | High ligation efficiency; Broad substrate tolerance; Functions in mixed organic/aqueous solvents. dcu.iepnas.org |

While direct experimental data for the subtiligase-catalyzed ligation of this compound is not available, the known substrate preferences of the enzyme support its potential as a tool for this purpose. A hypothetical ligation could involve a peptide ester reacting with a nucleophile having this compound at its N-terminus (P1' position) or, more favorably, at the P2' position.

Applications of Cbz 4 Cyano D Phenylalanine and Its Unprotected Analog in Biochemical and Biophysical Studies

Spectroscopic Probing of Protein and Peptide Environments

The cyano group of 4-cyanophenylalanine possesses distinct spectroscopic characteristics that make it an excellent reporter on the local environment within a biomolecule.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) as an Environmental Reporter for Local Polarity and Hydrogen Bonding

The nitrile group (-C≡N) of 4-cyanophenylalanine has a stretching vibration that absorbs in a region of the infrared (IR) spectrum (around 2230 cm-1) that is free from interference from other protein functional groups. researchgate.netresearchgate.net This unique spectral window allows for clear observation of the nitrile probe. The exact frequency of this vibration is highly sensitive to the local environment, including polarity and hydrogen bonding. researchgate.netnih.govnih.gov

When the nitrile group is exposed to a polar solvent like water, it can form hydrogen bonds, causing a shift in its stretching frequency. nih.govnih.gov For instance, the C≡N stretching vibration of nitrile-derivatized amino acids shifts to a higher frequency by as much as 10 cm-1 when the solvent is changed from a hydrophobic environment like tetrahydrofuran (B95107) (THF) to water. acs.org This solvatochromic shift allows researchers to distinguish whether the probe is in a buried, hydrophobic protein core or on the solvent-exposed surface. acs.org

Studies have demonstrated this principle by incorporating 4-cyanophenylalanine at different sites within a protein. acs.orgnih.govosti.gov When placed at a site that becomes buried in the protein's interior upon folding or binding, the C≡N stretching frequency resembles that in a nonpolar solvent. acs.org Conversely, when located on a polar, water-exposed part of a protein helix, the frequency is similar to that observed in water. acs.org This method has been used to probe the local hydration environments in heme proteins and to quantify the strength of hydrogen bonds. nih.govosti.gov The relationship between the nitrile's IR frequency and the local electric field, known as the Vibrational Stark Effect (VSE), provides a quantitative measure of noncovalent interactions, including both hydrogen bonding and long-range electrostatic interactions. nih.govnih.govacs.org

| Probe Position in Protein | Environment | Observed IR Frequency Shift | Reference |

| Buried in Hydrophobic Core | Nonpolar, Desolvated | Red-shift (lower frequency) | nih.govacs.org |

| Exposed on Protein Surface | Polar, Solvated | Blue-shift (higher frequency) | acs.orgosti.gov |

| Near Iron-Sulfur Cluster | Changes with Redox State | Reversible ~1-2 cm⁻¹ redshift upon reduction | researchgate.net |

Fluorescence-Based Studies of Protein Dynamics and Interactions

4-cyanophenylalanine (pCNPhe) also serves as a useful fluorescent probe. nih.govresearchgate.net It can be selectively excited without interference from naturally occurring fluorophores like tryptophan and tyrosine. acs.orgescholarship.org The fluorescence quantum yield of pCNPhe is highly dependent on its environment, particularly on hydrogen bonding interactions involving the cyano group. nih.govfigshare.comresearchgate.net The quantum yield increases significantly when the cyano group is hydrogen-bonded, making it a sensitive reporter of its solvation state. nih.govfigshare.comresearchgate.net

However, the fluorescence of pCNPhe can be quenched by certain amino acid side chains. nih.gov A systematic study revealed that tyrosine has the most significant quenching effect, followed by deprotonated histidine, methionine, and cysteine. nih.govfigshare.com This quenching is a critical factor in interpreting fluorescence data. For example, in one study, the low native-state fluorescence of pCNPhe incorporated into a ribosomal protein was initially thought to indicate that the probe was sequestered from the solvent. nih.govacs.orgresearchgate.net However, IR measurements and molecular dynamics simulations showed that the cyano group was actually exposed to water; the low fluorescence was caused by efficient quenching through Förster Resonance Energy Transfer (FRET) to nearby tyrosine residues. nih.govacs.orgresearchgate.net This understanding allows for the rational design of fluorescence-based probes, for instance, by creating pCNPhe-His or pCNPhe-Tyr pairs at specific positions to monitor the formation of α-helices. nih.govfigshare.com

Förster Resonance Energy Transfer (FRET) Applications in Biomolecular Systems

The spectral properties of 4-cyanophenylalanine make it an excellent partner in Förster Resonance Energy Transfer (FRET) studies. FRET is a mechanism describing energy transfer between two light-sensitive molecules, and it is highly dependent on the distance between them, making it a "molecular ruler" for studying biomolecular conformations and dynamics.

pCNPhe can act as a FRET donor with tryptophan (Trp) as the acceptor. nih.govacs.orgnih.gov This amino acid-based FRET pair is minimally perturbative to the protein's native structure, which is a significant advantage over larger, synthetic dye pairs. nih.govacs.org The pCNPhe-Trp pair has been successfully used to study peptide conformational changes, membrane-mediated helix folding, and protein unfolding transitions. nih.govdigitellinc.com The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the pCNPhe-Trp pair is approximately 16 Å, making it suitable for probing relatively short-range conformational events. nih.gov

Beyond tryptophan, other non-natural amino acids like 7-azatryptophan (B1233867) and 5-hydroxytryptophan (B29612) can also serve as FRET acceptors for pCNPhe, offering advantages such as better spectral separation. nih.gov Furthermore, pCNPhe can be integrated into multi-FRET systems with both tryptophan and 7-azatryptophan, allowing for the extraction of more detailed structural information from a single experiment. nih.gov Thioamides have also been shown to be effective FRET quenchers for pCNPhe, providing another minimally perturbing pair for monitoring protein conformation. acs.orgnsf.gov

| FRET Donor | FRET Acceptor | Förster Distance (R₀) | Application Examples | Reference |

| p-cyanophenylalanine (pCNPhe) | Tryptophan (Trp) | ~16 Å | Protein unfolding, peptide conformation, amyloid formation | nih.govacs.orgdigitellinc.com |

| p-cyanophenylalanine (pCNPhe) | 7-azatryptophan (7AW) | N/A | Protein unfolding, offers better spectral separation | nih.gov |

| p-cyanophenylalanine (pCNPhe) | Thioamide | N/A | Protein conformation, peptide-protein binding | acs.orgnsf.gov |

Enzyme Mechanism Elucidation and Inhibition Studies

The incorporation of Cbz-4-Cyano-D-Phenylalanine's unprotected analog into peptides and proteins provides a powerful method for studying enzyme mechanisms and for designing novel inhibitors.

Probing Enzyme Active Sites and Substrate Binding Interactions

By replacing a natural amino acid with 4-cyanophenylalanine at or near an enzyme's active site, the nitrile group can be used as a spectroscopic reporter to monitor changes in the local environment during the catalytic cycle. pdbj.org For example, 4-cyanophenylalanine has been incorporated near the active site of Ribonuclease S to probe electrostatic fields, with minimal perturbation to the enzyme's structure and function. nih.govpdbj.org

Similarly, it has been used to study the active site of Cytochrome P450cam. nih.gov By placing the probe at a specific residue (Y96) and observing the nitrile's IR spectrum, researchers can gain insights into conformational changes and substrate recognition within the enzyme's active site. nih.gov The nitrile probe can also report on the redox state of nearby metal centers. When positioned near the iron-sulfur clusters of [FeFe] hydrogenase, the nitrile's stretching frequency shifts reversibly upon reduction and re-oxidation of the cluster, allowing for the direct monitoring of electron transport processes. researchgate.net

Design and Evaluation of Enzyme Inhibitors and Analog Antimetabolites

The cyano group is an electrophilic moiety that can form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of serine proteases or the cysteine in cysteine proteases. nih.govbrieflands.comtandfonline.com This reactivity makes nitrile-containing compounds, including those derived from 4-cyanophenylalanine, potent enzyme inhibitors. nih.govwikipedia.org

A prominent example is the inhibition of Dipeptidyl Peptidase IV (DPP-4), a serine protease and a target for type 2 diabetes therapy. nih.govbrieflands.com Aminoacylpyrrolidine-2-nitriles act as potent and competitive inhibitors of DPP-4, where the nitrile group is thought to react with the active-site serine to form a stable imidate adduct. nih.gov The design of DPP-4 inhibitors often involves a cyanopyrrolidine structure that mimics the natural proline substrate, with the nitrile group providing the key interaction with Ser630 in the active site. brieflands.comwikipedia.org

In other enzymes, like the serine protease α-chymotrypsin, incorporating 4-cyanophenylalanine into a peptide substrate affects the enzyme's activity. nih.govresearchgate.net By systematically replacing the P1 residue (the primary specificity residue) of a substrate with various phenylalanine analogs, including 4-cyanophenylalanine, researchers can probe the specificity of the S1 binding pocket and design more potent inhibitors. nih.govresearchgate.net While 4-cyanophenylalanine itself may not always be the most potent variant in these studies, its inclusion provides valuable structure-activity relationship (SAR) data for the rational design of inhibitors. nih.govresearchgate.net

Investigation of Allosteric Regulation and Mechanistic Insights in Enzymatic Pathways

The study of allosteric regulation—the process by which the binding of a ligand to one site on a protein affects the binding properties of a distant site—is crucial for understanding enzyme function and for drug design. While direct studies detailing the use of this compound in investigating allosteric regulation are not prevalent in the reviewed literature, the unprotected analog, 4-Cyano-phenylalanine, serves as a key component in research aimed at understanding enzymatic pathways and protein interactions. chemimpex.com

Phenylalanine itself is a known allosteric regulator of enzymes such as phenylalanine hydroxylase, where its binding to a regulatory domain induces a conformational change that activates the enzyme. nih.gov The introduction of derivatives like 4-cyano-L-phenylalanine can provide insights into these regulatory mechanisms. For instance, studies on Synechocystis sp. have shown that L-phenylalanine acts as a potent inhibitor of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase, a key enzyme in the aromatic amino acid biosynthetic pathway. nih.gov The use of phenylalanine analogs in such systems can help to map the allosteric binding sites and understand the structural basis for regulation. nih.govnih.gov

The cyano group of 4-Cyano-phenylalanine can be used as a vibrational reporter to probe local protein environments, which is instrumental in studying the subtle conformational changes that occur during allosteric regulation. nih.govacs.org Furthermore, peptides containing 4-Cyano-D-phenylalanine can be synthesized to study protein-protein interactions that are fundamental to many enzymatic pathways. smolecule.com

| Research Area | Compound | Key Findings |

| Allosteric Enzyme Regulation | L-Phenylalanine | Activates phenylalanine hydroxylase by binding to a regulatory domain, inducing a conformational change. nih.gov |

| Enzymatic Pathway Inhibition | L-Phenylalanine | Inhibits 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase in Synechocystis sp. nih.gov |

| Probing Protein Environments | 4-Cyano-L-phenylalanine | The cyano group acts as a vibrational reporter for studying local protein conformational changes. nih.govacs.org |

| Protein-Protein Interactions | 4-Cyano-D-phenylalanine | Incorporated into peptides to study interactions within enzymatic pathways. smolecule.com |

Protein Engineering and Design

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique in protein engineering. 4-Cyano-D-phenylalanine and its enantiomer are particularly useful for this purpose due to the unique properties conferred by the cyano group. chemimpex.com

Modulation of Protein Structure and Function through Non-Canonical Amino Acid Incorporation

The incorporation of 4-Cyano-phenylalanine into a protein's structure allows for the introduction of a unique functional group that can alter the protein's properties. This non-canonical amino acid can be genetically encoded and incorporated into proteins using engineered, orthogonal tRNA synthetase/tRNA pairs. nih.govacs.orgnih.gov The small size of the cyano group often means its incorporation is well-tolerated within the protein structure, causing minimal perturbation. acs.org

The cyano group can serve as a spectroscopic probe to investigate local protein environments. nih.govacs.org Its vibrational frequency is sensitive to the surrounding environment, providing insights into local structure and dynamics. acs.org This has been demonstrated by incorporating 4-cyano-L-phenylalanine into superfolder green fluorescent protein (sfGFP) to probe different local environments. nih.govacs.org Furthermore, the introduction of this ncAA can modulate a protein's binding affinity, stability, and catalytic activity, enabling the creation of proteins with novel functionalities.

Investigation of Protein Folding and Stability

Understanding the process of protein folding is a fundamental challenge in biochemistry. The incorporation of 4-Cyano-phenylalanine can be a valuable tool in these investigations. Its unique spectroscopic properties allow it to function as a fluorescence resonance energy transfer (FRET) donor when paired with a suitable acceptor like tryptophan. acs.org This enables the study of conformational changes during protein unfolding. acs.org

For example, L-4-cyanophenylalanine has been incorporated into the hydrophobic core of T4 lysozyme. acs.org The change in FRET efficiency between the incorporated cyanophenylalanine and tryptophan residues was used to monitor the disruption of the hydrophobic core induced by urea. acs.org The relatively small and hydrophobic nature of the cyano-substituted phenylalanine suggests it is a conservative substitution in the hydrophobic core, minimizing disruption to the native protein structure. acs.org

Development of Modified Proteins with Enhanced or Novel Catalytic Properties

The site-specific incorporation of 4-Cyano-phenylalanine can lead to the development of proteins with altered and potentially enhanced catalytic properties. By introducing this ncAA into or near the active site of an enzyme, it is possible to modify the local electrostatic environment, substrate binding, or transition state stabilization, thereby influencing the enzyme's catalytic efficiency. The unique chemical properties of the cyano group can be leveraged to create novel catalytic functionalities that are not present in proteins composed of the 20 canonical amino acids. This approach has implications for the development of industrial enzymes and therapeutic proteins with tailored activities.

Supramolecular Chemistry and Self-Assembly Research

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry and is fundamental to many biological processes. Phenylalanine and its derivatives are known for their propensity to self-assemble into various nanostructures. rsc.orgnih.govacs.org

Self-Assembled Peptide Hydrogels Formation and Characterization in Research

Peptides containing phenylalanine derivatives can self-assemble to form hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. rsc.orgmdpi.comnih.gov These materials are of great interest for biomedical applications such as drug delivery and tissue engineering. mdpi.comnih.gov

The self-assembly process is highly sensitive to the chemical structure of the constituent molecules. rsc.org Modifications to the phenylalanine side chain, such as the introduction of a cyano group, can influence the self-assembly process and the properties of the resulting hydrogel. For instance, studies on N-terminally modified dipeptides have shown that the addition of a 6-cyano-naphthyl group can lead to efficient gelation. researchgate.net

The formation of these hydrogels is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic rings. nih.gov The resulting materials can exhibit interesting properties, such as shear-thinning behavior, which makes them suitable for injectable applications. google.com Research in this area focuses on understanding the relationship between the molecular structure of the peptide building blocks and the macroscopic properties of the hydrogel, with the aim of designing new materials with tailored functionalities. rsc.orgmdpi.com

| Application Area | Compound Derivative | Key Research Finding |

| Protein Engineering | 4-Cyano-L-phenylalanine | Genetically incorporated into sfGFP to probe local protein environments using its vibrational reporter properties. nih.govacs.org |

| Protein Folding Studies | L-4-Cyanophenylalanine | Used as a FRET donor with tryptophan to monitor the unfolding of T4 lysozyme. acs.org |

| Modified Proteins | 4-Cyano-phenylalanine | Incorporation can alter catalytic properties, leading to enzymes with novel functions. |

| Supramolecular Chemistry | 6-Cyano-naphthyl modified dipeptides | Demonstrates efficient self-assembly into hydrogels. researchgate.net |

| Peptide Hydrogels | Phenylalanine derivatives | Form self-assembled hydrogels for potential biomedical applications. rsc.orgmdpi.comnih.gov |

Investigation of Molecular Recognition and Self-Organization Processes

The study of molecular recognition and self-organization is fundamental to understanding the formation of complex biological structures and the design of novel biomaterials. In this context, amino acid derivatives such as this compound and its unprotected counterpart, 4-Cyano-D-Phenylalanine, serve as powerful tools. Their unique structural features—the N-terminal protecting group, the chirality of the D-enantiomer, and the cyano-substituted phenyl ring—provide a multi-faceted platform for investigating and modulating the non-covalent interactions that govern the assembly of peptides into supramolecular structures. These interactions include hydrogen bonding, hydrophobic effects, and π-π stacking. wikipedia.orgnih.govnih.gov

The incorporation of these non-canonical amino acids into peptide sequences allows for detailed biophysical studies of self-assembly processes, including peptide aggregation, fibril formation, and the creation of hydrogels. The principles guiding these applications are drawn from extensive research on related self-assembling peptide systems.

Probing Intermolecular Interactions with the Cyano Group:

The nitrile (C≡N) group of 4-Cyano-D-Phenylalanine is a particularly effective vibrational probe for monitoring molecular environments. nih.gov Its stretching frequency is sensitive to local changes in polarity and hydrogen bonding, and it absorbs in a region of the infrared (IR) spectrum that is relatively free from interference by other protein or peptide signals. nih.gov This "spectral window" allows for clear observation of the cyano group's environment as peptides transition from a soluble, monomeric state to an aggregated, self-organized state.

In the context of self-organization, changes in the FTIR spectrum of the cyano group can provide detailed insights into the molecular recognition events that precede and accompany assembly. For instance, a shift in the nitrile stretching frequency can indicate the movement of the cyanophenyl side chains from a solvated environment to a more organized, hydrophobic core within a fibril or hydrogel network. This provides direct evidence of the role of hydrophobic and π-π stacking interactions in the stabilization of the supramolecular structure. While direct studies on this compound are limited, research on analogous systems, such as peptides containing 4-cyano-L-phenylalanine, has established the utility of this approach for probing local environments in complex protein structures. nih.gov

Table 1: Spectroscopic Probing of Peptide Self-Assembly

| Analytical Technique | Information Gained from Cyano-Phenylalanine Incorporation | Research Context |

|---|---|---|

| FTIR Spectroscopy | The amide I band (1600-1700 cm⁻¹) indicates the secondary structure of the peptide backbone (e.g., β-sheets). The nitrile stretch (~2230 cm⁻¹) reports on the local environment of the cyano group, including solvation and hydrogen bonding. | Characterization of secondary structure and intermolecular packing in peptide hydrogels and amyloid-like fibrils. d-nb.infoacs.org |

| Fluorescence Spectroscopy | The fluorescence of the cyanophenyl group can be quenched or enhanced by neighboring residues or changes in the local environment, providing information on peptide folding and association. | Studies of protein folding, peptide-peptide interactions, and amyloid formation. |

| Circular Dichroism (CD) Spectroscopy | Provides information on the overall secondary structure and chiral arrangement of the self-assembled peptides. The D-amino acid can induce a mirror-image CD spectrum compared to the L-amino acid counterpart. | Elucidation of the supramolecular chirality and secondary structure of peptide assemblies. nih.gov |

The Role of D-Chirality in Supramolecular Architecture:

The use of a D-amino acid like 4-Cyano-D-Phenylalanine introduces a specific stereochemistry that can profoundly influence the self-assembly process. nih.govfrontiersin.org Nature predominantly utilizes L-amino acids, and the introduction of a D-enantiomer can alter the packing of peptide chains, leading to different supramolecular architectures. This can affect the morphology of the resulting nanostructures (e.g., fibril handedness, nanotube diameter) and the properties of bulk materials like hydrogels. frontiersin.orgrsc.org

Studies on heterochiral peptides have shown that the inclusion of D-amino acids can either inhibit or promote self-assembly, depending on the sequence and the position of the D-residue. nih.gov For instance, the co-assembly of L- and D-enantiomers of phenylalanine has been shown to inhibit the formation of fibrils, leading instead to flake-like structures. nih.govnih.gov In other cases, the incorporation of D-amino acids has been used to stabilize specific secondary structures, such as β-turns, which can be critical for initiating self-assembly. The chirality of the amino acids can dictate the handedness of the resulting helical structures in the self-assembled state. nih.gov

Influence of the Cbz-Protecting Group on Self-Organization:

The N-terminal carboxybenzyl (Cbz) group in this compound plays a crucial role in promoting self-assembly. The aromatic nature of the Cbz group facilitates π-π stacking interactions between peptide monomers, which is a significant driving force for aggregation, particularly in aqueous environments. frontiersin.org This is analogous to the widely studied fluorenylmethyloxycarbonyl (Fmoc) group, which is also known to induce self-assembly in amino acids and short peptides, leading to the formation of hydrogels. acs.orgfrontiersin.org

Research on Cbz-protected dipeptides has shown that they can form various nanostructures, such as nanowires, fibers, and nanospheres, depending on the conditions. frontiersin.org These N-terminal aromatic groups effectively increase the hydrophobicity of the peptide, encouraging the formation of ordered aggregates where these groups are shielded from water.

Table 2: Influence of Molecular Components on Self-Assembly

| Component | Role in Self-Organization | Expected Outcome |

|---|---|---|

| Cbz-Group | Promotes π-π stacking and hydrophobic interactions. | Induces and stabilizes the self-assembly of peptide monomers into ordered structures like fibrils and hydrogels. frontiersin.org |

| D-Amino Acid | Influences the chirality and packing of the supramolecular structure. Can alter the morphology and stability of the resulting nanostructures. | Formation of left-handed or right-handed helical fibrils, or inhibition of assembly depending on the peptide sequence. frontiersin.orgrsc.org |

| Cyano Group | Acts as a spectroscopic probe. Can participate in dipolar interactions. | Allows for the monitoring of the local molecular environment during self-assembly via FTIR and fluorescence spectroscopy. nih.gov |

Advanced Research Directions and Methodological Developments

Computational Modeling and Molecular Dynamics Simulations

Computational methods are indispensable for predicting and interpreting the behavior of Cbz-4-Cyano-D-Phenylalanine within complex biological systems. Molecular dynamics (MD) simulations, in particular, provide a window into the conformational and energetic consequences of incorporating this UAA into a peptide or protein architecture.

The nitrile group (–C≡N) of this compound serves as a powerful infrared (IR) probe of its local molecular environment. nih.govresearchgate.net Its vibrational stretching frequency is exquisitely sensitive to the surrounding electric field, a phenomenon known as the vibrational Stark effect (VSE). acs.orgacs.org This effect allows the nitrile bond to act as a localized reporter, mapping the electrostatic landscape within a protein's intricate structure. researchgate.net

Computational simulations are critical for deconvoluting the complex factors that influence the nitrile group's vibrational frequency. MD simulations can model the interactions between the nitrile probe and its protein environment, including hydrogen bonding and nonspecific van der Waals interactions, which can dominate the observed spectral features. nsf.govnih.gov By correlating simulated electric fields with experimentally observed frequency shifts, researchers can gain a more precise understanding of local electrostatics. nsf.gov Different force fields, such as the fixed-charge AMBER and the polarizable AMOEBA, are employed to model these interactions, with studies showing that polarizable force fields can more accurately recapitulate electric fields, especially in environments involving hydrogen bonds. researchgate.netchemrxiv.org This synergy between simulation and experiment is crucial for validating computational models and accurately interpreting spectroscopic data from nitrile-containing proteins. nsf.gov

Table 1: Vibrational Stark Effect Parameters for Representative Nitrile Probes

| Nitrile Compound | Stark Tuning Rate |Δµ| (cm⁻¹/(MV/cm)) | Typical Absorption Frequency (cm⁻¹) | Key Feature |

|---|---|---|---|

| 4-Cyanophenylalanine | ~0.7 - 1.0 | ~2230 - 2240 | Aromatic nitrile, commonly used as a protein VSE probe. nih.gov |

| 5-Cyano-2′-deoxyuridine | 1.1 | ~2235 | High Stark tuning rate, suitable for probing DNA major grooves. nih.govnih.gov |

| Acetonitrile (in water) | Not directly comparable | ~2262 (blueshifted from gas phase) | Aliphatic nitrile, used in foundational MD simulation studies. nih.govresearchgate.net |

| 2′-O-cyanoethyl ribonucleosides | 0.46 - 0.50 | ~2253 | Aliphatic nitrile probe for RNA minor grooves. nih.govnih.gov |

For instance, studies on polypeptides containing substituted L/D-proline residues—another class of conformationally distinct amino acids—demonstrate that the stereochemistry at a single residue can dictate the entire peptide's secondary structure, such as inducing a transition from a PPII helix to a β-structure. semanticscholar.orgacs.org Similarly, simulations can predict whether the D-configuration and the cyanophenyl side chain of the incorporated amino acid will be accommodated with minimal perturbation or will induce significant, functionally relevant changes in the protein's architecture. These predictive models are vital for the rational design of novel peptides and proteins with tailored conformational properties and functions.

Chemo-Enzymatic Synthesis and Biocatalytic Approaches for Analog Production

The production of this compound and its analogs often relies on chemo-enzymatic methods, which combine the versatility of chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.govd-nb.info This approach is particularly advantageous for producing optically pure amino acids. symeres.com

A typical strategy involves the chemical synthesis of a racemic or prochiral precursor, followed by an enzymatic resolution or asymmetric transformation step to yield the desired stereoisomer. symeres.combeilstein-journals.org For example, enzymes such as aminopeptidases or amidases can selectively hydrolyze the L-amide from a racemic mixture, allowing for the separation of the L-amino acid from the remaining D-amide, which can then be hydrolyzed chemically or enzymatically to yield the D-amino acid. symeres.com Other biocatalytic approaches for producing UAAs include the use of:

Transaminases: These enzymes catalyze the transfer of an amino group from a donor to a keto-acid acceptor, a powerful method for asymmetric amination. nih.govresearchgate.net

Dehydrogenases: Used for the stereospecific reduction of keto acids to hydroxy acids, which can be precursors to amino acids. mdpi.comacs.org Engineered dehydrogenases show broad substrate specificity, enabling the synthesis of diverse UAAs. acs.org

Lipases: Often used for the selective hydrolysis of ester precursors in aqueous media. acs.org

Ammonia (B1221849) Lyases: Enzymes like phenylalanine ammonia lyase (PAL) can catalyze the addition of ammonia to α,β-unsaturated acids, providing a direct route to amino acids. d-nb.inforesearchgate.net

These biocatalytic methods are valued for their high stereospecificity, mild reaction conditions, and environmental sustainability compared to purely chemical routes. researchgate.netnih.gov

Table 2: Biocatalytic Methods for Unnatural Amino Acid (UAA) Synthesis

| Enzyme Class | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Amidases/Aminopeptidases | Kinetic Resolution | Separation of D- and L-amino acid amides. | symeres.com |

| Transaminases | Asymmetric Amination | Synthesis of chiral amines from keto acids. | nih.govresearchgate.net |

| Dehydrogenases | Stereospecific Reduction | Production of chiral hydroxy acids as UAA precursors. | mdpi.comacs.org |

| Ammonia Lyases (e.g., PAL) | Asymmetric Hydroamination | Addition of ammonia to cinnamic acid derivatives. | d-nb.info |

| Lipases | Enantioselective Hydrolysis | Hydrolysis of α-keto esters to α-keto acids. | acs.org |

Development of Advanced Analytical Techniques for Characterization in Complex Biological Matrices

Characterizing and quantifying this compound and its metabolites or peptide-incorporated forms within complex biological samples like cell lysates, plasma, or tissue is a significant analytical challenge. researchgate.net Advanced techniques are required to achieve the necessary sensitivity and specificity, often involving a combination of sophisticated separation and detection methods.

A powerful approach involves coupling automated sample preparation with high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.net Restricted-access materials (RAMs) can be used in an HPLC setup to perform online sample cleanup, directly injecting biological fluids like plasma while removing high-molecular-weight substances like proteins before the analyte is passed to the analytical column. researchgate.net

Following separation by HPLC, detection and structural confirmation are typically achieved using:

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide highly sensitive detection and precise mass measurement, confirming the identity of the compound and its modified forms. semanticscholar.orgru.nlumass.edu

Infrared (IR) Spectroscopy: As discussed, FTIR is crucial for probing the nitrile group's local environment, providing functional information when the UAA is incorporated into a protein. nih.gov

X-ray Crystallography: When the UAA is part of a protein that can be crystallized, this technique provides atomic-resolution structural data, revealing the precise conformation and interactions of the UAA within the protein matrix. nih.gov

This multi-faceted analytical workflow, combining sample preparation, chromatography, and multiple detection methods, is essential for robustly characterizing UAAs in biological research. nih.govchemimpex.com

Table 3: Comparison of Analytical Techniques for UAA Characterization

| Technique | Primary Application | Strengths | Limitations |

|---|---|---|---|

| HPLC with RAM | Separation and quantification in biological fluids. | Automated sample cleanup; direct injection of complex matrices. | Requires specialized columns and instrumentation. researchgate.net |

| Mass Spectrometry (ESI, MALDI) | Identification and structural confirmation. | High sensitivity and specificity; precise mass determination. | May require derivatization; can be sensitive to matrix effects. umass.edu |

| FTIR Spectroscopy | Probing local molecular environment. | Provides functional data on electrostatics and H-bonding. | Lower resolution than crystallography; interpretation can be complex. nih.gov |

| X-ray Crystallography | High-resolution 3D structure determination. | Provides definitive atomic-level detail of interactions. | Requires high-quality crystals; structure may not fully represent solution state. nih.gov |

Integration with Bioorthogonal Chemistry for Advanced Biological Probes and Imaging Research

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The nitrile group on this compound makes it a valuable component for developing bioorthogonal probes. researchgate.net While many bioorthogonal reactions exist, those involving nitriles are emerging as powerful tools for molecular imaging and diagnostics. rsc.orgnih.gov

A key example is the nitrile-aminothiol (NAT) click reaction. researchgate.net In this process, a molecule containing a 1,2-aminothiol group (such as a cysteine residue) can react with a nitrile to form a stable cyclic product, often triggering a significant change in fluorescence. researchgate.netnih.gov This "turn-on" fluorescence mechanism is ideal for creating highly sensitive probes. For example, a probe can be designed to remain non-fluorescent until it encounters a specific enzyme in a tumor cell. The enzyme's activity unmasks an aminothiol (B82208) group on the probe, which then reacts with an intramolecular nitrile, causing macrocyclization and activating a strong near-infrared (NIR) fluorescence signal for ultrasensitive in vivo imaging. researchgate.netnih.gov

By incorporating this compound or its derivatives into peptides or small molecules, researchers can leverage the nitrile group as a bioorthogonal handle. This allows for the site-specific labeling of biomolecules, the development of activatable drug delivery systems, and the creation of advanced fluorogenic probes for real-time imaging of biological processes in living cells and organisms. rsc.orgresearchgate.net

Q & A

Q. How should researchers address discrepancies in computational vs. experimental binding affinities for this compound with target proteins?

- Methodological Answer: Reconcile molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) data. Adjust force field parameters (e.g., AMBER vs. CHARMM) in simulations to better reflect solvation effects. Free-energy perturbation (FEP) calculations improve affinity predictions. Experimental validation via alanine scanning mutagenesis identifies critical binding residues overlooked in silico .

Methodological Best Practices

- Data Presentation : Include processed data tables in the main text (e.g., kinetic constants, IC values) and raw datasets (e.g., HPLC chromatograms) in appendices. Use ±SEM for error margins .

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting data arise .

- Ethical Reproducibility : Adhere to Cambridge English guidelines for independent data collection, avoiding over-reliance on external databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.